N'-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide
Description
N'-[(E)-(2-Morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide is a carbohydrazide derivative characterized by a benzohydrazide core linked to a 2-morpholino-1,3-thiazole moiety via an (E)-configured imine bond. This compound belongs to a broader class of hydrazones, which are widely studied for their structural versatility and biological activities.
Properties
IUPAC Name |
N-[(E)-(2-morpholin-4-yl-1,3-thiazol-5-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-14(12-4-2-1-3-5-12)18-17-11-13-10-16-15(22-13)19-6-8-21-9-7-19/h1-5,10-11H,6-9H2,(H,18,20)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGWNZWYEZQGNK-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)C=NNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=C(S2)/C=N/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
N'-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on various aspects such as antimicrobial properties, cytotoxic effects, and structure-activity relationships.
Chemical Structure
The compound features a thiazole ring, which is known for its diverse biological activities. The morpholino group enhances its solubility and bioavailability, making it a suitable candidate for further pharmacological evaluation.
Antimicrobial Properties
Several studies have investigated the antimicrobial efficacy of thiazole derivatives, including N'-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide. Thiazole derivatives have demonstrated activity against various pathogens, including bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 3.92–4.01 mM | |
| Aspergillus niger | 4.01–4.23 mM | |
| Escherichia coli | 2.0 mM |
The presence of electron-withdrawing groups on the thiazole moiety has been identified as beneficial for enhancing antimicrobial activity. For instance, compounds with nitro (NO₂) and methoxy (OMe) substituents showed improved efficacy against C. albicans and A. niger compared to reference drugs like ciprofloxacin and fluconazole .
Cytotoxic Effects
Research has also focused on the cytotoxicity of this compound against various cancer cell lines. Preliminary studies indicate that N'-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide exhibits significant cytotoxic effects on human cancer cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15.0 | |
| HeLa (cervical cancer) | 12.5 | |
| A549 (lung cancer) | 20.0 |
The cytotoxic activity is attributed to the compound's ability to induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with their structural features. Key observations include:
- Substituents : The type and position of substituents on the thiazole ring significantly influence both antimicrobial and cytotoxic activities.
- Lipophilicity : Increased lipophilicity enhances membrane permeability, thereby improving bioactivity .
Case Studies
A notable case study involved the synthesis and evaluation of several thiazole derivatives, including N'-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide. The study highlighted its potential as an effective antimicrobial agent and provided insights into its mechanism of action against specific pathogens .
Comparison with Similar Compounds
Structural Features
Key structural comparisons include:
The morpholino-thiazole group introduces a bulky, electron-rich heterocycle, which may sterically hinder interactions compared to planar aromatic substituents like benzodioxol () or thienyl (). The E-configuration, confirmed by X-ray crystallography in analogues (), is critical for maintaining conjugation and stability .
Enzyme Inhibition
- Compounds 1 and 2 () showed enzyme stabilization (ΔTm ≈ +8°C) and non-competitive inhibition, likely due to binding outside the active site. Their thienyl and pyrazole groups differ from the target’s morpholino-thiazole, suggesting divergent binding modes .
- N’-(2-Hydroxy-3-methoxyphenyl)methylene derivatives () exhibited enhanced bioactivity due to hydrogen-bonding capacity, a feature the target compound may lack due to its morpholino group’s steric bulk .
Antiparasitic Activity
- Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate () demonstrated anti-T. gondii activity, attributed to the thiazolidinone core.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
